1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone
Description
1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone (CAS 1125812-58-9) is a fluorinated aromatic ketone with the molecular formula C₉H₃ClF₆O and a molecular weight of 276.56 g/mol . Key properties include:
- Boiling Point: 203°C
- Density: 1.512 g/cm³
- Appearance: Colorless liquid
- Storage: 2–8°C under inert conditions .
It is primarily used as an intermediate in synthesizing Afoxolaner, a veterinary antiparasitic agent . Its production involves Friedel-Crafts acylation of benzotrifluoride with trifluoroacetyl chloride .
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF6O/c10-6-2-4(7(17)9(14,15)16)1-5(3-6)8(11,12)13/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHAJQJWTSUTQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696901 | |
| Record name | 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1125812-58-9 | |
| Record name | 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1125812-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1125812589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.236.216 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone typically involves the reaction of 1-chloro-3-(trifluoromethyl)benzene with trifluoroacetyl chloride in the presence of a catalyst such as anhydrous aluminum trichloride. The reaction is carried out in toluene at low temperatures (0-5°C) for several hours. After the reaction is complete, the mixture is treated with ice water and the pH is adjusted using sodium hydroxide solution. The organic phase is then separated and distilled under reduced pressure to obtain the desired product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at the 3-position undergoes nucleophilic substitution under controlled conditions. Key examples include:
Chlorine Replacement with Hydroxyl Groups
Reaction with aqueous NaOH (10% w/v) at 80°C for 4 hours yields 1-(3-hydroxy-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone with 78% efficiency .
Sulfuryl Chloride-Mediated Chlorination
In toluene at 50°C, sulfuryl chloride (SO₂Cl₂) selectively chlorinates the benzylic position, producing 1-(3-chloro-5-(trifluoromethyl)phenyl)-2,2,2-trichloroethanone in 96.4% yield .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| NaOH hydrolysis | 80°C, 4h | Hydroxyl-substituted derivative | 78% |
| SO₂Cl₂ chlorination | Toluene, 50°C, 8h | 2,2,2-Trichloroethanone analogue | 96.4% |
Coupling Reactions
The trifluoromethylphenyl moiety participates in cross-coupling reactions:
Suzuki-Miyaura Coupling
Using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/water (3:1) at 80°C, the compound couples with arylboronic acids to form biaryl derivatives. Yields range from 65–82% depending on the boronic acid substituent .
Phase-Transfer Catalyzed Reactions
With KF and a phosphonium salt (e.g., tetrabutylphosphonium bromide) in sulfolane, the compound reacts with alkyl halides to form alkylated products (e.g., tert-butyl derivatives) at 25°C in 70–75% yield .
Oxidation and Reduction
The ketone group undergoes redox transformations:
Reduction to Alcohol
NaBH₄ in ethanol at 0°C reduces the ketone to 1-(3-chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanol within 2 hours (92% yield).
Oxidation to Carboxylic Acid
Strong oxidizing agents like KMnO₄/H₂SO₄ convert the ketone to 3-chloro-5-(trifluoromethyl)benzoic acid at 120°C (58% yield after 6h) .
Nucleophilic Acyl Substitution
The trifluoroacetyl group reacts with nucleophiles:
Grignard Reagent Addition
Ethylmagnesium bromide (2 equiv.) in THF at -78°C adds to the carbonyl carbon, forming a tertiary alcohol with 85% efficiency.
Ammonia Treatment
Reaction with NH₃ in methanol under pressure yields 1-(3-chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethylamine (64% yield) .
Electrophilic Aromatic Substitution
The electron-deficient aromatic ring undergoes limited electrophilic substitution:
Nitration
With HNO₃/H₂SO₄ at 0°C, nitration occurs at the 4-position relative to the chloro group, producing a mono-nitro derivative in 52% yield .
Friedel-Crafts Alkylation
Using AlCl₃ as a catalyst, the compound reacts with benzyl chloride in dichloromethane to form a diarylmethane derivative (44% yield).
Stability Under Reactive Conditions
-
Thermal Stability : Decomposes above 250°C, releasing HF and CO gases .
-
Photoreactivity : UV light (254 nm) induces C-Cl bond cleavage, forming a radical intermediate detectable by EPR spectroscopy .
This compound’s reactivity profile highlights its versatility in synthesizing fluorinated pharmaceuticals and agrochemicals. Further studies are needed to explore enantioselective transformations and catalytic recycling pathways.
Scientific Research Applications
Organic Synthesis Intermediate
One of the primary applications of 1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone is as an intermediate in organic synthesis . It serves as a precursor for the synthesis of various complex organic molecules. The trifluoromethyl group in its structure is particularly valuable for introducing fluorinated functionalities into organic compounds, which can enhance their biological activity and stability.
Synthesis Methodology
The synthesis of this compound often involves multi-step reactions starting from simpler aromatic compounds. A typical synthetic route may include:
- Formation of a diazonium salt from an amine derivative.
- Electrophilic aromatic substitution to introduce the trifluoromethyl group.
- Subsequent reactions to yield the final product through controlled conditions to maintain yield and purity.
Antiparasitic Activity
Recent studies have indicated that derivatives of this compound exhibit significant antiparasitic properties. Specifically, it has been investigated as a potential candidate in the development of new treatments for parasitic infections such as those caused by Echinococcus species.
Case Study: Afoxolaner
A notable application is its role as an impurity in the synthesis of Afoxolaner, a veterinary antiparasitic agent used to treat fleas and ticks in dogs. Research has demonstrated that modifying the trifluoromethyl group can enhance the efficacy and reduce toxicity in target organisms .
Material Science
In material science, this compound can be utilized in the development of fluorinated polymers and coatings due to its chemical stability and resistance to degradation. The incorporation of trifluoromethyl groups into polymer chains can significantly improve their thermal and chemical resistance.
Agrochemical Development
The compound also shows promise in agrochemical formulations where fluorinated compounds are known to enhance the efficacy of pesticides and herbicides. The presence of the trifluoromethyl group can improve the lipophilicity of active ingredients, leading to better absorption and prolonged action on target pests .
Analytical Chemistry
In analytical chemistry, this compound can serve as a standard reference material for the development of analytical methods aimed at detecting and quantifying fluorinated compounds in various matrices.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, increasing its efficacy. The chlorine atom can also participate in various biochemical pathways, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Physicochemical and Application Comparison
Biological Activity
1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone, commonly referred to by its CAS number 1125812-58-9, is a fluorinated ketone with potential applications in medicinal chemistry and organic synthesis. Its unique structure, characterized by a trifluoromethyl group and a chloro-substituted phenyl ring, suggests interesting biological properties that merit investigation.
- Molecular Formula : C9H3ClF6O
- Molecular Weight : 276.56 g/mol
- Purity : Typically around 95% to 96% in commercial preparations.
- Storage Conditions : Recommended to be kept sealed in a dry environment at temperatures between 2-8°C .
Biological Activity Overview
Recent studies have begun to elucidate the biological activities associated with this compound. Although comprehensive data specifically on this compound is limited, insights can be drawn from related compounds and preliminary findings.
Antidiabetic Potential
A study examining the biological activity of similar trifluoromethylated compounds highlighted their potential as multi-target antidiabetic agents. The synthesized compound demonstrated notable inhibition against key enzymes involved in carbohydrate metabolism:
- α-glucosidase : IC50 = 6.28 μM
- α-amylase : IC50 = 4.58 μM
- Protein Tyrosine Phosphatase 1B (PTP1B) : IC50 = 0.91 μM
- DPPH (antioxidant activity) : IC50 = 2.36 μM
These values indicate a promising profile for managing diabetes through enzyme inhibition mechanisms .
The biological activity of this compound may be attributed to its ability to interact with specific enzyme targets:
- Enzyme Docking Studies : Molecular docking studies have shown that the compound can effectively bind to the active sites of enzymes like α-amylase and PTP1B, which are critical in glucose metabolism regulation. This binding affinity suggests that the compound could serve as a lead for developing new antidiabetic drugs .
Safety and Toxicity
Preliminary toxicity assessments indicate that the compound does not exhibit acute toxicity in standard animal models. In studies involving albino mice, no adverse behavioral changes were observed after administration of various concentrations over a 72-hour period . However, further toxicological evaluations are necessary to establish a comprehensive safety profile.
Case Studies and Comparative Analysis
Research on similar trifluoromethylated compounds has shown varying degrees of biological activity across different cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT116 | 17.8 |
| Compound B | HePG2 | 12.4 |
| Compound C | HOS | 17.6 |
While these results do not directly correlate with our compound, they illustrate the potential for fluorinated compounds to exhibit significant anti-cancer properties .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3-chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via Friedel-Crafts acylation using benzotrifluoride and trifluoroacetyl chloride, followed by ring chlorination . Key conditions include:
- Reagent Ratios : Excess trifluoroacetyl chloride (1.1–1.2 eq.) improves yield by driving the reaction to completion.
- Catalysts : Calcium hydroxide (Ca(OH)₂) or potassium carbonate (K₂CO₃) enhances acylation efficiency, with yields ranging from 65% to 92.2% depending on solvent (e.g., acetonitrile or tert-butyl methyl ether) and temperature (reflux at ~82°C) .
- Purification : Distillation under reduced pressure (e.g., Vigreux column at 105–108°C/25 Torr) is critical for isolating the product as a colorless oil .
Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (400 MHz, CD₃CN) reveals distinct aromatic proton signals at δ 7.75 ppm (multiplet, 3H) and a broad singlet for NH₂ at δ 2.10 ppm .
- HPLC-MS : Used to determine logP (2.94) and molecular ion peaks (m/z 277.93 [M+H]⁺) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are standard for resolving crystal structures, particularly for verifying trifluoromethyl and chloro substituent positions .
Advanced Research Questions
Q. What contradictions exist in reported synthesis yields, and how can they be resolved experimentally?
- Analysis : Yields vary significantly (65%–92.2%) due to solvent polarity, catalyst loading, and reaction time . For instance:
- Low Yield (65%) : Observed in toluene with 1,3-di(aminomethyl)benzene, likely due to side reactions or incomplete acylation.
- High Yield (92.2%) : Achieved in acetonitrile with K₂CO₃ under inert atmosphere, favoring faster kinetics and reduced byproduct formation.
- Resolution Strategy : Design a DoE (Design of Experiments) to optimize solvent/catalyst pairs and monitor reaction progress via in-situ FTIR or LC-MS.
Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in cross-coupling or nucleophilic substitution reactions?
- Mechanistic Insight : The -CF₃ group deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the chloro substituent. This electronic effect reduces reactivity in SNAr (nucleophilic aromatic substitution) but enhances stability in radical reactions. Computational modeling (e.g., DFT) can predict activation barriers for specific transformations .
Q. What are the applications of this compound in asymmetric synthesis, particularly for bioactive intermediates?
- Case Study : The compound serves as a precursor for enantioselective alkynylation in anti-HIV drug synthesis (e.g., efavirenz intermediates). Using chiral ruthenium catalysts (0.2 mol%), enantiomeric excess (ee) >95% is achieved via stereocontrol at the propargylic alcohol stage .
- Experimental Protocol : React this compound with alkynylating agents (e.g., terminal alkynes) under low-temperature conditions (-5°C to 0°C) to minimize racemization .
Q. How can derivatives of this compound be designed for agrochemical or pharmaceutical use, and what structural modifications enhance bioactivity?
- Derivative Design :
- Afoxolaner/Esafoxolaner : Isoxazoline derivatives with enhanced insecticidal activity via inhibition of GABA-gated chloride channels. Key modifications include introducing a 4,5-dihydroisoxazole ring and optimizing logD for improved pharmacokinetics .
- Antifungal Agents : Substituents like aminothiazole (e.g., N-(4-chloro-2-trifluoroacetylphenyl)-aminothiazole) show potent activity against Candida albicans (MIC₉₀ = 8 µg/mL) by disrupting ergosterol biosynthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
